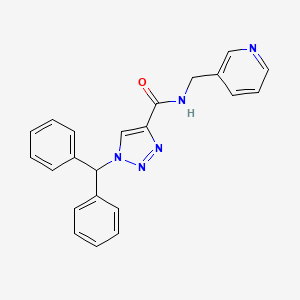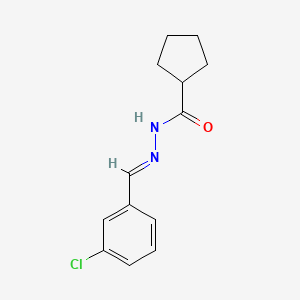
methyl N-(4-chlorobenzoyl)methioninate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl N-(4-chlorobenzoyl)methioninate is a chemical compound that has been widely used in scientific research as a tool for investigating various biochemical and physiological processes. This compound belongs to the class of methionine analogs that are commonly used in the synthesis of peptides and proteins. In
Mechanism of Action
The mechanism of action of methyl N-(4-chlorobenzoyl)methioninate is not well understood. However, it is thought to act as a methionine analog, which can affect the structure and function of proteins that incorporate it. It has also been shown to inhibit the activity of the enzyme methionine aminopeptidase, which is involved in the processing of newly synthesized proteins.
Biochemical and Physiological Effects:
Methyl N-(4-chlorobenzoyl)methioninate has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro, and to induce apoptosis in cancer cells. It has also been shown to have anti-inflammatory effects, and to inhibit the production of pro-inflammatory cytokines. In addition, it has been shown to have neuroprotective effects, and to protect against ischemic injury in the brain.
Advantages and Limitations for Lab Experiments
Methyl N-(4-chlorobenzoyl)methioninate has several advantages for use in lab experiments. It is a relatively simple compound to synthesize, and is readily available from commercial sources. It is also stable under a wide range of conditions, and can be stored for extended periods without degradation. However, it also has some limitations, including its relatively low solubility in water, which can make it difficult to use in aqueous solutions. In addition, its mechanism of action is not well understood, which can make it difficult to interpret experimental results.
Future Directions
There are several future directions for research involving methyl N-(4-chlorobenzoyl)methioninate. One area of research is the development of new methods for synthesizing this compound, which could improve its purity and yield. Another area of research is the investigation of its mechanism of action, which could provide insights into its potential therapeutic applications. Finally, there is a need for further studies to investigate its potential as a tool for studying protein-protein interactions, and its potential as a therapeutic agent for the treatment of cancer, inflammation, and neurodegenerative diseases.
Synthesis Methods
The synthesis of methyl N-(4-chlorobenzoyl)methioninate involves the reaction of N-Boc-methionine with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through an intermediate N-Boc-4-chlorobenzoyl methionine, which is then deprotected using trifluoroacetic acid to yield the desired product. The purity of the product can be improved by using column chromatography.
Scientific Research Applications
Methyl N-(4-chlorobenzoyl)methioninate has been widely used in scientific research as a tool for investigating various biochemical and physiological processes. It is commonly used in the synthesis of peptides and proteins, where it serves as a methionine analog. It is also used in the study of protein-protein interactions, where it can be incorporated into proteins to serve as a site-specific probe for studying protein-protein interactions.
properties
IUPAC Name |
methyl 2-[(4-chlorobenzoyl)amino]-4-methylsulfanylbutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO3S/c1-18-13(17)11(7-8-19-2)15-12(16)9-3-5-10(14)6-4-9/h3-6,11H,7-8H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQZKYOAQKWWYKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCSC)NC(=O)C1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-chloro-4-[3-(4-methoxyphenoxy)propoxy]-2-methylbenzene](/img/structure/B4976466.png)
![2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-methyl-N-[2-(tetrahydro-2H-pyran-4-yl)ethyl]benzamide](/img/structure/B4976476.png)
![(2-bromo-4-{[1-(4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B4976482.png)
![2-(4-chloro-2-methylphenoxy)-N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B4976493.png)
![N-(2-chlorophenyl)-3-(1-{[2-(methylthio)-5-pyrimidinyl]methyl}-4-piperidinyl)propanamide](/img/structure/B4976501.png)
![phenyl 2-{[(4-iodo-2-methylphenyl)amino]carbonyl}-1-pyrrolidinecarboxylate](/img/structure/B4976504.png)
![N-({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N,N',N'-trimethylsuccinamide](/img/structure/B4976516.png)
![2-{[4-(diphenylmethyl)-1-piperazinyl]carbonyl}-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B4976520.png)
![3-{3-[3-(4-fluorobenzyl)-1,2,4-oxadiazol-5-yl]propyl}-1H-indole](/img/structure/B4976525.png)
![N-[4-(4-chlorophenyl)-5-propyl-1,3-thiazol-2-yl]-3-fluorobenzamide](/img/structure/B4976529.png)
![N-{2-methyl-4-[(phenylthio)methyl]phenyl}-3-(3-nitrophenyl)acrylamide](/img/structure/B4976548.png)

![1,1'-(carbonyldi-4,1-phenylene)bis{2-[4-(phenylthio)phenyl]-1,2-ethanedione}](/img/structure/B4976565.png)